REACTION_CXSMILES
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[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[C:3]1[C:7]([O:9][CH2:10][CH3:11])=[O:8].[N+:12]([O-])([OH:14])=[O:13]>S(=O)(=O)(O)O>[CH3:1][N:2]1[CH:6]=[C:5]([N+:12]([O-:14])=[O:13])[N:4]=[C:3]1[C:7]([O:9][CH2:10][CH3:11])=[O:8]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CN1C(=NC=C1)C(=O)OCC
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Name
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Quantity
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1000 mL
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Type
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solvent
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Smiles
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S(O)(O)(=O)=O
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Name
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Quantity
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1 L
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Type
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reactant
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Smiles
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[N+](=O)(O)[O-]
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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maintaining a temperature of 0° C
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Type
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TEMPERATURE
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Details
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The reaction was then refluxed with an efficient condenser (−20° C.) in a well ventilated hood for 50 min
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Duration
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50 min
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Type
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TEMPERATURE
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Details
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The reaction was cooled with an ice bath
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Type
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CUSTOM
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Details
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quenched
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Type
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ADDITION
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Details
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by pouring onto 10 L ice
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Type
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EXTRACTION
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Details
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The resulting blue solution was then extracted with 20 L DCM
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Type
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DRY_WITH_MATERIAL
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Details
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the combined extracts dried (sodium sulfate)
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
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Details
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to yield a tan solid which
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Type
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CUSTOM
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Details
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was recrystallized from 22 L of 21:1 carbon tetrachloride/ethanol
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Type
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FILTRATION
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Details
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The resulting white crystals are collected by vacuum filtration
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Name
|
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Type
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|
Smiles
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CN1C(=NC(=C1)[N+](=O)[O-])C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |